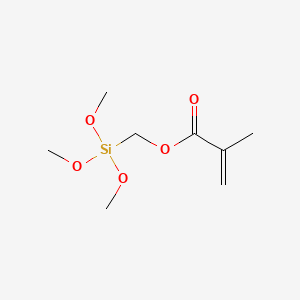

METHACRYLOXYMETHYLTRIMETHOXYSILANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethoxysilylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5Si/c1-7(2)8(9)13-6-14(10-3,11-4)12-5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKUUKOEIMCYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074405 | |

| Record name | (Methacryloxymethyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54586-78-6 | |

| Record name | (Methacryloxymethyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54586-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054586786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Methacryloxymethyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to METHACRYLOXYMETHYLTRIMETHOXYSILANE (CAS 54586-78-6)

Introduction: Bridging the Organic-Inorganic Interface

METHACRYLOXYMETHYLTRIMETHOXYSILANE, hereafter referred to as MOMTMS, is a bifunctional organosilane that serves as a crucial molecular bridge in advanced materials science. Its unique chemical structure, featuring a polymerizable methacrylate group and hydrolyzable methoxysilane functionalities, enables it to form durable covalent bonds between dissimilar materials, namely organic polymers and inorganic substrates. This guide provides a comprehensive technical overview of MOMTMS, from its fundamental chemical principles to its practical applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Molecular Structure

MOMTMS is a colorless to pale yellow liquid with a chemical formula of C8H16O5Si and a molecular weight of approximately 220.3 g/mol .[1] Its defining characteristic is its dual reactivity, originating from its distinct functional ends.

| Property | Value | Reference |

| CAS Number | 54586-78-6 | [1] |

| Molecular Formula | C8H16O5Si | [1] |

| Molecular Weight | 220.3 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 48 °C | [2] |

| Density | 1.07 g/cm³ | [2] |

| Refractive Index | 1.4271 | [2] |

| Flash Point | 92°C | [2] |

The trimethoxysilane group is susceptible to hydrolysis, a reaction that is foundational to its function as a coupling agent. In the presence of water, the methoxy groups are replaced by hydroxyl groups, forming reactive silanols. These silanols can then condense with hydroxyl groups on the surfaces of inorganic materials such as glass, silica, and metal oxides, forming stable Si-O-substrate bonds.[3] Concurrently, the methacrylate group is available to participate in free-radical polymerization reactions, allowing it to copolymerize with a wide range of organic resins, including acrylics and polyesters.[4]

Sources

The Dual Nature of Adhesion: A Technical Guide to the Mechanism of Action of Methacryloxymethyltrimethoxysilane

Introduction: Bridging Two Worlds

In the realm of advanced materials, the interface between organic and inorganic phases represents a critical frontier. Achieving robust and durable adhesion between these dissimilar materials is paramount for the performance of composites, coatings, and adhesives. Methacryloxymethyltrimethoxysilane (MOMMS) is a bifunctional organosilane that serves as a molecular bridge, creating a covalent link between inorganic substrates and organic polymer matrices.[1][2][3] While its close analog, 3-methacryloxypropyltrimethoxysilane (MPTMS), is more extensively documented, the fundamental mechanism of action is shared.[1][4][5] This guide provides an in-depth exploration of the chemical mechanisms underpinning the function of MOMMS, offering researchers and development professionals a comprehensive understanding of its role as a coupling agent.

At its core, the efficacy of MOMMS lies in its dual-reactivity. The molecule possesses two distinct functional ends: a trimethoxysilyl group and a methacrylate group.[4] The trimethoxysilyl end is engineered to react with inorganic surfaces, such as glass, silica, and metal oxides, while the methacrylate end is available to polymerize with a wide array of organic resins.[1][2][3][4] This unique architecture allows it to form a durable, chemically bonded interphase that enhances adhesion, improves mechanical strength, and increases the longevity of composite materials.[5][6][7]

Part 1: The Inorganic Interface - Hydrolysis and Condensation

The journey of MOMMS from a monomeric species to a robust interfacial layer begins with the activation of its trimethoxysilyl group. This process occurs in two primary stages: hydrolysis and condensation.[2][8]

Stage 1: Hydrolysis

The initial and critical step is the hydrolysis of the methoxy groups (-OCH₃) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming a reactive silanetriol.[2][9] This reaction is often catalyzed by acids or bases to achieve optimal rates.[4][10] The hydrolysis rate is influenced by factors such as pH, temperature, and solvent.[8][11] Generally, methoxy groups exhibit higher reactivity and hydrolyze more rapidly than ethoxy groups.[12]

The hydrolysis reaction can be summarized as follows: CH₂(O)COC(CH₃)=CH₂ - Si(OCH₃)₃ + 3H₂O → CH₂(O)COC(CH₃)=CH₂ - Si(OH)₃ + 3CH₃OH

This transformation is crucial as it converts the relatively stable alkoxysilane into a highly reactive silanol intermediate, capable of bonding to inorganic surfaces.

Caption: Hydrolysis of MOMMS to form a reactive silanetriol.

Stage 2: Condensation

Following hydrolysis, the newly formed silanol groups are highly prone to condensation reactions. This can occur in two ways:

-

Intermolecular Condensation: The silanol groups of one MOMMS molecule react with those of another to form siloxane bonds (Si-O-Si), leading to the formation of oligomeric structures.[2][13][14]

-

Surface Condensation: The silanol groups of MOMMS react with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on silica) to form stable, covalent Si-O-Substrate bonds.[2][7]

This condensation process, particularly with the substrate, is the cornerstone of the coupling mechanism. A stable, cross-linked polysiloxane network is formed at the inorganic interface, with the methacrylate groups oriented away from the surface, ready for subsequent reaction with the organic matrix.[15]

Caption: Co-polymerization of surface-bound MOMMS with an organic resin.

Experimental Protocols and Characterization

To achieve optimal performance, the application of MOMMS must be carefully controlled. The following protocols provide a framework for surface treatment and subsequent characterization.

Protocol 1: Surface Treatment of Inorganic Fillers

This protocol outlines the steps for treating silica-based fillers with MOMMS.

-

Preparation of Silane Solution:

-

Prepare a 95% ethanol/5% deionized water solution (by volume).

-

Adjust the pH of the solution to approximately 4.5-5.5 using a weak acid like acetic acid. This acidic condition catalyzes the hydrolysis of the methoxy groups. [4] * Add MOMMS to the solution to a final concentration of 0.5-2.0% by weight.

-

Stir the solution for at least 60 minutes to allow for complete hydrolysis of the silane.

-

-

Filler Treatment:

-

Disperse the dry inorganic filler (e.g., silica nanoparticles) into the prepared silane solution.

-

Continue to agitate the slurry for 2-3 hours to ensure uniform coating of the filler particles.

-

Separate the treated filler from the solution via centrifugation or filtration.

-

Wash the filler with ethanol to remove any unreacted silane.

-

-

Drying and Curing:

-

Dry the treated filler in an oven at 110-120°C for 1-2 hours. This step removes the solvent and water and promotes the condensation reaction, forming covalent bonds between the silane and the filler surface. [16]

-

Protocol 2: Characterization of Surface Modification

Verifying the successful grafting of MOMMS onto the filler surface is a critical quality control step.

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Thermogravimetric Analysis (TGA):

-

Heat both untreated and treated fillers under a controlled atmosphere.

-

The weight loss between 200°C and 600°C for the treated filler corresponds to the decomposition of the grafted organic silane. This allows for the quantification of the grafting density.

-

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

Data Summary

| Parameter | Untreated Silica | MOMMS-Treated Silica | Rationale |

| FTIR Peak (C=O) | Absent | Present (~1720 cm⁻¹) | Indicates the presence of the methacrylate group. |

| TGA Weight Loss (200-600°C) | < 1% | 2-10% | Quantifies the amount of organic silane grafted onto the surface. |

| Surface Energy | High (Hydrophilic) | Lower (More Hydrophobic) | The organic functional group alters the surface properties. |

Conclusion

This compound is a powerful molecular tool for creating durable interfaces between organic and inorganic materials. Its mechanism of action is a sequential process of hydrolysis and condensation at the inorganic surface, followed by co-polymerization with the organic matrix. A thorough understanding of this mechanism, coupled with carefully controlled experimental protocols, enables researchers and developers to harness the full potential of this versatile coupling agent. The ability to form robust covalent bonds across the interface is fundamental to the design and fabrication of high-performance composite materials with enhanced mechanical integrity and long-term stability.

References

- Qingdao Hengda New Material Technology Co., Ltd. Methacryloxy Silane.

- Sino-Resource. This compound.

- Farahani, M., Wallace, W., & Guttman, C. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science, 99(4), 1842–1847.

- Farahani, M., Wallace, W., & Guttman, C. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions†‡§. Semantic Scholar.

- Pfeiffer, J., et al. (2003).

- ChemicalBook. (2022). The important role of 3-(methacryloyloxy)propyltrimethoxysilane.

- Guangzhou ECOPOWER New Material Co.Limited. Methacryloxy Silane Crosile® 570(MAPTMS).

- Song, S.-K., et al. (2011). Spectroscopic Analysis of Silica Nanoparticles Modified with Silane Coupling Agent. Request PDF.

- Gelest, Inc. (2014). Safety Data Sheet: this compound.

- Gelest, Inc. Silane Coupling Agents.

- ResearchGate. (2011). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF.

- de la Fuente, J. L., et al. (2023). Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. MDPI.

- ResearchGate. (2003).

- ChemicalBook. This compound(54586-78-6).

- Gelest, Inc. METHACRYLOXYPROPYLTRIMETHOXYSILANE.

- Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE.

- Orellana, N. F., et al. (2010). Synthesis of silsesquioxanes based in (3-methacryloxypropyl)-trimethoxysilane using methacrylate monomers as reactive solvents. CONICET.

- Pukánszky, B., et al. (1994). Interaction of Silane Coupling Agents with CaCO3. PubMed.

- Padjadjaran Journal of Dentistry. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite.

- ResearchGate. Characteristics of the Silane Coupling Agent | Download Table.

- Gelest, Inc. (2016). Safety Data Sheet: METHACRYLOXYMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE, mixed isomers.

- ResearchGate. (2011).

- Google Patents. (2008). CN101121724A - Method for preparing 3-(methacryloxy)propyltrimethoxysilane.

- ResearchGate.

- ResearchGate. Assignment of the FTIR peaks for silanes. | Download Table.

- Nishiyama, N. (1989). Adsorption behavior of a silane coupling agent onto a colloidal silica surface studied by 29Si NMR spectroscopy. SciSpace.

- ResearchGate. (2022). (PDF) Characterization of a Low-Shrinkage, Light-Curable Dental Nanocomposite Containing 3-(Methacryloyloxy) Propyltrimethoxysilane (MPTMS)

- Gelest, Inc. ACRYLOXYMETHYLTRIMETHOXYSILANE.

- Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. PubMed.

- Gelest, Inc. METHACRYLOXYPROPYLTRIETHOXYSILANE.

- Gelest, Inc. METHYLTRIMETHOXYSILANE.

- Gelest, Inc. (2014). Safety Data Sheet: this compound.

- Shin-Etsu Silicones.

- Gelest, Inc. METHACRYLOXYPROPYLTRIS(VINYLDIMETHYLSILOXY)SILANE, tech.

- ResearchGate. (2001). Synthesis of hybrid resins via polysiloxane with methacryloyloxy groups | Request PDF.

- Google Patents. (2015). US20150158963A1 - Method for producing (meth)acrylic resin composition.

Sources

- 1. Methacryloxy silane, Methacryloxy silane coupling agent- Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 2. thenanoholdings.com [thenanoholdings.com]

- 3. METHACRYLOXYPROPYLTRIMETHOXYSILANE - Gelest, Inc. [gelest.com]

- 4. The important role of 3-(methacryloyloxy)propyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 5. China Manufacturer Methacryloxy Silane Crosile® 570(MAPTMS) | ECOPOWER [ecopowerchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Silane Content Influences Properties in Nanostructured Composites [ohi-s.com]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. afinitica.com [afinitica.com]

- 12. shinetsusilicones.com [shinetsusilicones.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Interaction of Silane Coupling Agents with CaCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Adsorption behavior of a silane coupling agent onto a colloidal silica surface studied by 29Si NMR spectroscopy (1989) | Norihiro Nishiyama | 47 Citations [scispace.com]

The Hydrolysis of METHACRYLOXYMETHYLTRIMETHOXYSILANE: A Deep Dive into the Reaction Mechanism

Introduction: Bridging the Organic-Inorganic Divide

Methacryloxymethyltrimethoxysilane (MMS) is a bifunctional organosilane that serves as a crucial molecular bridge in advanced materials. Its unique structure, featuring a polymerizable methacrylate group and a hydrolyzable trimethoxysilane moiety, allows it to form covalent bonds with both organic polymers and inorganic substrates. This dual reactivity is fundamental to its role as a coupling agent, enhancing adhesion and improving the mechanical and chemical properties of composites. The journey from a monomeric silane to a robust cross-linked network begins with a critical chemical transformation: hydrolysis. A thorough understanding of the MMS hydrolysis reaction mechanism is paramount for researchers, scientists, and drug development professionals seeking to control material properties and ensure the stability and efficacy of their final products. This guide provides an in-depth technical exploration of the core principles governing this pivotal reaction.

Part 1: The Core Reaction - Hydrolysis and Condensation

The transformation of MMS from a soluble monomer to a cross-linked network is a two-stage process: hydrolysis followed by condensation.[1]

Stage 1: Hydrolysis

The initial and often rate-determining step is the hydrolysis of the trimethoxysilyl group.[1] In this reaction, the three methoxy groups (-OCH₃) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH) in the presence of water.[1] This process yields highly reactive silanol intermediates (Si-OH) and methanol as a byproduct.[1] The degree of hydrolysis can be controlled by the reaction conditions.[1]

Stage 2: Condensation

The newly formed silanol groups are unstable and readily undergo condensation to form stable siloxane bonds (Si-O-Si).[2] This polymerization step is responsible for the formation of the inorganic network. Condensation can proceed via two main pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.[2]

-

Reaction: ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O

-

-

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule.[2]

-

Reaction: ≡Si–OH + CH₃O–Si≡ ⇌ ≡Si–O–Si≡ + CH₃OH

-

These condensation reactions lead to the formation of dimers, linear chains, cyclic structures, and ultimately a highly cross-linked, three-dimensional polysiloxane network.[2]

Part 2: Unraveling the Mechanism - The Role of Catalysis

The rates of both hydrolysis and condensation are profoundly influenced by the pH of the solution, as these reactions are subject to both acid and base catalysis.[2][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of a methoxy oxygen atom.[1] This protonation makes the methoxy group a better leaving group (methanol), facilitating a nucleophilic attack on the silicon atom by a water molecule.[1] This reaction is generally considered to proceed via an Sₙ2-type mechanism, involving a backside attack that leads to an inversion of configuration at the silicon center.[1][4] Acidic conditions generally favor a faster rate of hydrolysis compared to condensation.[2][4] This allows for a higher concentration of silanol intermediates to accumulate before significant polymerization occurs.[2]

Diagram: Acid-Catalyzed Hydrolysis of this compound

Caption: Acid-catalyzed hydrolysis pathway of MMS.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electron-deficient silicon atom.[2][3] This forms a pentacoordinate intermediate, which then expels a methoxy group to form the silanol.[2][5] Base catalysis generally accelerates the condensation reaction more significantly than the hydrolysis reaction.[2]

Diagram: Base-Catalyzed Hydrolysis of this compound

Caption: Base-catalyzed hydrolysis pathway of MMS.

Part 3: Factors Influencing the Hydrolysis Reaction

Several experimental factors significantly impact the rate and extent of MMS hydrolysis, and understanding these is crucial for controlling the final material properties.

| Factor | Effect on Hydrolysis Rate | Causality |

| pH | Minimum at pH 7; increases in acidic or basic conditions.[3][6] | Acid or base catalysis accelerates the reaction.[6] |

| Temperature | Increases with increasing temperature.[6][7] | Provides the necessary activation energy for the reaction.[7] |

| Water Content | Increases with higher water concentration.[6][7] | Water is a primary reactant in the hydrolysis process.[7] |

| Solvent | Can slow down the reaction, especially alcohols.[6] | Co-solvents can affect the solubility and activity of reactants.[6] |

| Silane Concentration | Higher concentration leads to a faster reaction.[6] | Increased reactant concentration enhances collision frequency.[6] |

| Steric Hindrance | Bulkier alkoxy groups (e.g., ethoxy) hydrolyze slower than smaller groups (e.g., methoxy).[8] | Steric bulk hinders the nucleophilic attack on the silicon atom.[8] |

Part 4: Experimental Protocols for Monitoring Hydrolysis

Precise monitoring of the hydrolysis reaction is essential for kinetic studies and process control. Several analytical techniques can be employed for this purpose.

Protocol 1: In-Situ Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for observing the chemical changes during hydrolysis in real-time.[9][10][11][12]

Methodology:

-

Sample Preparation: Prepare a solution of MMS in the desired solvent (e.g., an aqueous solution with a specific pH).[10]

-

Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ measurements.[9]

-

Data Acquisition: Record spectra at regular time intervals throughout the reaction.[10]

-

Analysis: Monitor the disappearance of the Si-O-C stretching band (around 1080-1100 cm⁻¹) and the appearance of the Si-OH stretching band (around 880-950 cm⁻¹ and a broad band around 3200-3600 cm⁻¹) and the O-H stretching of the byproduct, methanol.[10][13][14] The intensity changes of these peaks over time provide kinetic information about the hydrolysis process.[14]

Diagram: Experimental Workflow for FTIR Monitoring

Caption: Workflow for monitoring MMS hydrolysis via FTIR.

Protocol 2: Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, provides detailed quantitative information about the hydrolysis and condensation reactions.[15][16][17][18]

Methodology:

-

Sample Preparation: Prepare the MMS solution in a deuterated solvent (e.g., D₂O or a mixture with an organic solvent) with a known internal standard.

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire ¹H and/or ²⁹Si NMR spectra at different time points.

-

Analysis:

-

In ¹H NMR, monitor the decrease in the intensity of the methoxy proton signal and the appearance of the methanol proton signal.[19]

-

In ²⁹Si NMR, observe the chemical shift changes as the methoxy groups are replaced by hydroxyl groups, allowing for the quantification of different hydrolyzed and condensed species.[17][20] The extent of the reaction can be determined by integrating the respective signals relative to the internal standard.[19]

-

Protocol 3: Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for identifying the volatile products of the hydrolysis reaction, such as methanol, and any unreacted MMS.[16][21][22][23]

Methodology:

-

Sample Collection: At various time points, quench the reaction and extract the volatile components into a suitable organic solvent (e.g., heptane).[22]

-

Instrumentation: Use a GC-MS system with an appropriate column for separating the components.[22]

-

Analysis: The gas chromatogram will separate the components based on their boiling points and polarity, while the mass spectrometer will provide fragmentation patterns for their identification and quantification.[22][23]

Conclusion: Mastering the Molecular Bridge

The hydrolysis of this compound is a complex yet controllable process that is fundamental to its function as a coupling agent. By understanding the intricate reaction mechanism, the influence of various experimental parameters, and the application of appropriate analytical techniques, researchers and scientists can precisely tailor the hydrolysis and subsequent condensation reactions. This mastery allows for the rational design and synthesis of advanced materials with optimized properties, paving the way for innovations in fields ranging from high-performance composites to cutting-edge drug delivery systems.

References

- What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.). Hubei Co-Formula Material Tech Co., Ltd.

- How to prevent the hydrolysis of A Silane Coupling Agent? (2025). Blog.

- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy, 72(9), 1404-1415.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2025). ResearchGate.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.

- Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions. (n.d.). Chemistry of Materials. ACS Publications.

- Kinetic analysis of organosilane hydrolysis and condensation. (2025). ResearchGate.

- Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (n.d.). PMC. NIH.

- NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. (2025). ResearchGate.

- Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. (n.d.). DTIC.

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2010). Semantic Scholar.

- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA.

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2025). ResearchGate.

- Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. (2025). ResearchGate.

- Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI.

- Gas chromatographic determination of some alkoxysilanes for use in occup

- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2012). Journal of Adhesion Science and Technology. Taylor & Francis Online.

- Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry. (n.d.).

- Unlocking the Power of Methyltrimethoxysilane: methyltrimethoxysilane hydrolysis. (2024). Guidechem.

- Assignment of the FTIR peaks for silanes. (n.d.).

- An In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)propyl Methacrylate. (n.d.). Benchchem.

- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. (2025). ResearchGate.

- Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. (n.d.). Chemistry of Materials. ACS Publications.

- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). Mechanical Engineering.

- Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024).

- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane. (n.d.). Benchchem.

- FTIR plot of silane hydrolysis (A) after 24 h, (B) at different time... (n.d.).

- Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. (2018). ResearchGate.

- The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2010). the UC3M Research Portal.

- Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.).

- A Comparative Guide to the Hydrolysis of Trialkoxysilanes: Quantitative Analysis of Silanol Group Conversion. (n.d.). Benchchem.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz

- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025).

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.).

- Kinetics and mechanism of hydrolysis of a silicate triester, tris(2-methoxyethoxy)phenylsilane. (1980). Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. researchgate.net [researchgate.net]

- 5. afinitica.com [afinitica.com]

- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. uychem.com [uychem.com]

- 8. gelest.com [gelest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. lib3.dss.go.th [lib3.dss.go.th]

- 23. researchgate.net [researchgate.net]

A Comprehensive Safety and Handling Guide for Methacryloxymethyltrimethoxysilane

This technical guide provides an in-depth exploration of the safety protocols and handling procedures for Methacryloxymethyltrimethoxysilane (CAS No. 54586-78-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the material's properties and the scientific rationale behind its safe laboratory use. Our focus is on fostering a proactive safety culture through expertise, validated protocols, and authoritative knowledge.

Understanding the Hazard Profile of this compound

This compound is a versatile organomethoxysilane compound.[1] Its utility in various applications is predicated on its chemical reactivity, which also necessitates a thorough understanding of its potential hazards. The primary concerns with this compound are its combustible nature and its capacity to cause serious eye irritation.[1][2]

A critical aspect of its reactivity is its interaction with water or moisture, which leads to the liberation of methanol.[1] This hydrolysis reaction is a key consideration for both storage and handling, as methanol itself carries a distinct toxicological profile, including chronic effects on the central nervous system.[1]

GHS Classification and Its Implications

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For this compound, the GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Source: Gelest, Inc. Safety Data Sheet[1][2]

The "Warning" signal word is applied to this substance, underscoring the need for careful handling.[1][2] The GHS pictograms further reinforce these warnings visually.

Recommended PPE Workflow for Safe Handling.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the stability of this compound and prevent hazardous situations.

Handling Procedures

-

Avoid Contact: All eye and skin contact should be avoided. [2]Do not breathe vapor or mist. [2]* Grounding: Ground and bond containers and receiving equipment to prevent static electricity build-up, which could serve as an ignition source. [1]* Tools: Use only non-sparking tools. [1]* Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. [1][2]Contaminated clothing should be removed and washed before reuse. [1][2]

Storage Conditions

The stability of this compound is contingent on proper storage. It is stable in sealed containers when stored in the dark at 0-5°C. [1]Polymerization can occur at elevated temperatures. [1] Key storage considerations include:

-

Container: Keep the container tightly closed. [1][2]* Temperature: Store in a cool place, ideally between 0-5°C. [1][2]* Ventilation: Store in a well-ventilated area. [1][2]* Heat Sources: Store away from heat, sparks, and open flames. [1][2]* Incompatible Materials: This compound reacts with water and moisture. [1]Therefore, it must be stored in a dry environment and away from these substances. [1][2]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell. [1] | To remove the individual from the source of exposure and provide fresh air to aid breathing. |

| Skin Contact | Wash the affected area with plenty of soap and water. Seek medical advice/attention. [1] | To remove the chemical from the skin and minimize irritation. |

| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Get medical advice/attention. [1] | To dilute and flush away the chemical to prevent serious eye damage. |

| Ingestion | Never give anything by mouth to an unconscious person. Seek medical advice/attention. [1] | To avoid aspiration and to ensure the individual receives professional medical care. |

Source: Gelest, Inc. Safety Data Sheet [1]

Accidental Release Measures

-

Remove Ignition Sources: Immediately eliminate all sources of ignition from the area. [1]2. Evacuate Personnel: Evacuate all non-essential personnel from the spill area. [1]3. Ventilate the Area: Ensure the area is well-ventilated.

-

Contain the Spill: Use dikes or absorbents to contain the spill and prevent it from entering sewers or waterways. [1]5. Clean-up: Use an absorbent material to collect the spilled substance. [2]Use non-sparking tools for this process. [1]6. Disposal: Dispose of the absorbent material and any contaminated items in a licensed waste disposal facility. [1][2]

Toxicological and Physical Properties

A comprehensive understanding of the toxicological and physical properties of this compound is essential for a complete risk assessment.

Toxicological Data

-

Acute Toxicity: Not classified as acutely toxic. The oral LD50 in rats is greater than 2000 mg/kg. [1][2]* Skin Corrosion/Irritation: Not classified as a skin irritant, though it may cause skin irritation. [1]* Serious Eye Damage/Irritation: Causes serious eye irritation. [1][2]* Chronic Symptoms: Upon contact with water, this compound liberates methanol, which is known to have chronic effects on the central nervous system. [1]

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid [1] |

| Formula | C8H16O5Si [1] |

| Relative Density | 1.07 [1] |

| Solubility | Insoluble in water [1] |

| VOC Content | < 5 % [1] |

Source: Gelest, Inc. Safety Data Sheet [1]

Stability and Reactivity

-

Reactivity: Reacts with water and moisture in the air, liberating methanol. [1]* Chemical Stability: Stable in sealed containers stored in the dark at 0-5°C. [1]* Conditions to Avoid: Heat, sparks, and open flames. [1]* Incompatible Materials: Moisture and water. [1]* Hazardous Decomposition Products: Methanol and organic acid vapors. [1]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazard profile and the diligent application of appropriate safety measures. By integrating the principles of GHS, implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to established handling and storage protocols, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource to empower scientists to work safely and confidently.

References

-

Gelest, Inc. (2014). Safety Data Sheet: this compound. Retrieved from [Link]

Sources

The Definitive Guide to Methacryloxymethyltrimethoxysilane: Enhancing Interfacial Adhesion and Composite Performance

This technical guide provides a comprehensive overview of Methacryloxymethyltrimethoxysilane, a versatile organofunctional silane coupling agent. It is intended for researchers, scientists, and drug development professionals who seek to leverage its unique properties to enhance the performance of composite materials, adhesives, and coatings. This document delves into the fundamental chemistry, mechanisms of action, practical applications, and performance data associated with this powerful adhesion promoter.

Nomenclature and Identification: A Multifaceted Compound

This compound is known by a variety of synonyms and trade names in scientific literature and industrial applications. A clear understanding of its nomenclature is crucial for accurate identification and sourcing.

| Identifier Type | Identifier |

| Chemical Name | (Trimethoxysilyl)methyl methacrylate |

| CAS Number | 54586-78-6 |

| Molecular Formula | C8H16O5Si |

| Molecular Weight | 220.3 g/mol |

| Synonyms | Geniosil XL 33, Methylacryloxymethyltrimethoxysilane, Trimethoxysilylmethyl 2-methylacrylate, 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester |

| EC Number | 611-170-6 |

The Core Principle: Bridging the Organic-Inorganic Divide

The efficacy of this compound as a coupling agent lies in its bifunctional molecular structure. It possesses both a reactive organic group (methacrylate) and inorganic-reactive groups (trimethoxysilyl). This dual nature allows it to form a durable chemical bridge between dissimilar materials, namely organic polymers and inorganic substrates.[1]

Mechanism of Action: A Two-Step Process

The function of this compound as a coupling agent is primarily a two-step process involving hydrolysis and condensation.

Step 1: Hydrolysis

In the presence of water, the methoxy groups (-OCH3) attached to the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water.[2][3][4] Methacryloyloxymethyl-functional alkoxysilanes have been shown to exhibit a significantly higher reactivity in terms of hydrolysis and condensation compared to their longer-chain counterparts like 3-methacryloyloxypropyltrimethoxysilane.[5]

Step 2: Condensation and Adhesion

The newly formed silanol groups are highly reactive and can undergo two critical condensation reactions:

-

Interfacial Bonding: The silanol groups can condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate). This creates a strong and durable link to the inorganic material.

-

Polymer Matrix Interaction: The methacrylate functional group of the silane is available to copolymerize with a suitable organic polymer matrix via free-radical polymerization. This ensures a strong covalent bond with the organic phase.

This intricate process effectively transforms a weak physical interface into a robust, chemically bonded interphase, leading to significant improvements in the overall performance of the composite material.

Figure 1: The two-step mechanism of silane coupling.

Applications and Performance Enhancement

This compound finds utility in a wide range of applications where enhanced adhesion and material properties are critical.

Polymer Composites

In fiber-reinforced and particulate-filled polymer composites, this silane coupling agent significantly improves the interfacial adhesion between the reinforcement (e.g., glass fibers, silica) and the polymer matrix (e.g., polyester, acrylics). This leads to:

-

Improved Mechanical Properties: Studies on similar methacryloxy-functional silanes have demonstrated substantial increases in tensile strength, flexural strength, and impact strength of the resulting composites. For instance, treating jute fibers with γ-methacryloxypropyltrimethoxysilane (a closely related compound) in a polyester composite resulted in a notable increase in tensile and flexural properties.[6]

-

Enhanced Durability: The improved interfacial bonding leads to better resistance to environmental factors such as moisture, which can degrade the mechanical properties of composites over time.

Table 1: Illustrative Performance Enhancement in Dental Composites with a Methacryloxy-functional Silane

The following data, derived from a study on rice husk silica-based dental composites using 3-methacryloxypropyltrimethoxysilane (MPTS), illustrates the potential performance gains.[7][8]

| Property | Control Group (No Silane) | Test Group (MPTS-modified silica) | Percentage Improvement |

| Diametral Tensile Strength (DTS) | 25.80 ± 2.63 MPa | 43.40 ± 4.43 MPa | ~68% |

Note: This data is for a structurally similar compound and serves to demonstrate the expected trend in performance improvement.

Adhesives and Sealants

When incorporated into adhesive and sealant formulations, this compound promotes adhesion to a variety of substrates, including glass, metals, and ceramics. This results in stronger, more durable bonds with improved resistance to environmental degradation.

Coatings and Surface Treatments

As a surface treatment, it can be applied to inorganic surfaces to render them more compatible with subsequent organic coatings. This improves paint adhesion and the overall durability of the coating system.

Experimental Protocols

The following provides a generalized, step-by-step methodology for the application of this compound for surface treatment.

Protocol for Surface Treatment of an Inorganic Substrate

This protocol outlines a typical procedure for modifying an inorganic surface (e.g., glass slide, silica particles) to improve its adhesion to a polymer matrix.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Substrate to be treated

-

Beakers and magnetic stirrer

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by washing with a detergent solution, followed by rinsing with deionized water and drying. For a high degree of cleaning, plasma or piranha cleaning (with extreme caution) can be employed.

-

Silane Solution Preparation:

-

Prepare a 95% ethanol/5% water solution.

-

Adjust the pH of the solution to between 4.5 and 5.5 with acetic acid. This acidic condition promotes the hydrolysis of the silane.

-

Add this compound to the solution to a final concentration of 1-2% by weight.

-

Stir the solution for approximately 1-2 hours to allow for hydrolysis to occur.

-

-

Substrate Immersion: Immerse the cleaned substrate in the prepared silane solution for 2-5 minutes.

-

Drying and Curing:

-

Remove the substrate from the solution and allow it to air dry for a few minutes.

-

Cure the treated substrate in an oven at 110-120°C for 10-15 minutes. This step promotes the condensation reaction and the formation of covalent bonds with the substrate.

-

-

Final Rinse: Rinse the cured substrate with ethanol to remove any excess, unreacted silane.

-

Storage: The treated substrate is now ready for the application of the polymer matrix. It should be stored in a clean, dry environment.

Figure 2: A typical workflow for surface treatment.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[9]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9]

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze upon contact with water or humid air, releasing methanol.[10] Containers should be kept tightly sealed.

-

Storage: Store in a cool, dry, and dark place away from heat, sparks, and open flames.[9]

-

Health Hazards: May cause skin and eye irritation. Ingestion can be harmful. The hydrolysis byproduct, methanol, is toxic and can have chronic effects on the central nervous system.[9][10]

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a powerful and versatile tool for materials scientists and researchers seeking to improve the performance of composite materials, adhesives, and coatings. Its ability to form robust chemical bonds at the interface between organic and inorganic materials leads to significant enhancements in mechanical properties and durability. A thorough understanding of its chemistry and proper application techniques, as outlined in this guide, is key to unlocking its full potential in a wide range of advanced material applications.

References

-

Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]

-

Nishiyama, N., et al. (1991). Hydrolysis and condensation of silanes in aqueous solutions. Journal of Colloid and Interface Science. [Link]

-

Sever, K., & Sarikanat, M. (2010). The Mechanical Properties of γ-Methacryloxypropyltrimethoxy silane-treated Jute/Polyester Composites. Journal of Composite Materials. [Link]

-

Akimoto, K., et al. (2023). Initial Bonding Performance to CAD/CAM Restorative Materials: The Impact of Stepwise Concentration Variation in 8-Methacryloxyoctyl Trimethoxy Silane and 3-Methacryloxypropyl Trimethoxy Silane on Feldspathic Ceramic, Lithium Disilicate Glass-Ceramic, and Polymer-Infiltrated Ceramic. Polymers. [Link]

-

Gelest. (2014). This compound Safety Data Sheet. Gelest, Inc.[Link]

-

Gelest. (2014). sim6483.0 - this compound. Gelest, Inc.[Link]

-

Chen, M., & Zhang, Y. (2010). [The influence of methacryloxy propyl trimethoxyl silane on shear bond strength of three kinds metal and Filtek resin]. Shanghai kou qiang yi xue = Shanghai journal of stomatology. [Link]

-

Febrida, R., et al. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. Padjadjaran Journal of Dentistry. [Link]

-

Farahani, M., et al. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science. [Link]

-

Febrida, R., et al. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. Jurnal Universitas Padjadjaran. [Link]

-

Collares, F. M., et al. (2018). Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. Brazilian dental journal. [Link]

-

Akimoto, K., et al. (2017). Does 8-methacryloxyoctyl trimethoxy silane (8-MOTS) improve initial bond strength on lithium disilicate glass ceramic?. Dental materials : official publication of the Academy of Dental Materials. [Link]

-

Akimoto, K., et al. (2023). Initial Bonding Performance to CAD/CAM Restorative Materials: The Impact of Stepwise Concentration Variation in 8-Methacryloxyoctyl Trimethoxy Silane and 3-Methacryloxypropyl Trimethoxy Silane on Feldspathic Ceramic, Lithium Disilicate Glass-Ceramic, and Polymer-Infiltrated Ceramic. ResearchGate. [Link]

-

Wikipedia. (2023). Methyltrimethoxysilane. Wikipedia. [Link]

-

Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Dental materials : official publication of the Academy of Dental Materials. [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

-

R Discovery. 3-methacryloxypropyl Trimethoxysilane Research Articles. R Discovery. [Link]

-

Gelest. METHACRYLOXYPROPYLTRIMETHOXYSILANE. Gelest, Inc.[Link]

-

Du, H., et al. (2018). The mechanism for the MTMS (methyltrimethoxysilane) reactions with the... ResearchGate. [Link]

-

Abdelmouleh, M., et al. (2004). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]

-

Spasova, D., et al. (2021). Comparative Analysis of the Mechanical Properties of Polymer Matrix Composites Reinforced with Fiberglass Fabric. TEM JOURNAL. [Link]

-

Al-Mousawi, M. M. (2023). MECHANICAL PROPERTIES OF HYBRID COMPOSITE USING HYBRID TOUGHENED MATRIX. Erbil Polytechnic University. [Link]

Sources

- 1. The Mechanical Properties of gamma-Methacryloxypropyltrimethoxy silane-treated Jute/Polyester Composites | AVESİS [avesis.deu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. afinitica.com [afinitica.com]

- 6. researchgate.net [researchgate.net]

- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 9. Effect of the amount of 3-methacyloxypropyltrimethoxysilane coupling agent on physical properties of dental resin nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [The influence of methacryloxy propyl trimethoxyl silane on shear bond strength of three kinds metal and Filtek resin] - PubMed [pubmed.ncbi.nlm.nih.gov]

METHACRYLOXYMETHYLTRIMETHOXYSILANE role as a coupling agent

An In-depth Technical Guide to Methacryloxymethyltrimethoxysilane as a High-Reactivity Coupling Agent

Authored by: Gemini, Senior Application Scientist

Foreword: The Molecular Bridge Reimagined

In the landscape of advanced materials, the interface between organic and inorganic phases remains a critical frontier. The performance of polymer composites, coatings, and adhesives is not merely a sum of their constituent parts but is dictated by the quality of the adhesion at this interface. Silane coupling agents have long served as the indispensable molecular bridges that unite these chemically disparate materials.[1][2] This guide focuses on a particularly reactive and potent member of this family: this compound.

Unlike its more common counterpart, 3-methacryloxypropyltrimethoxysilane (MPTMS), this compound possesses a unique structural feature—a shorter methylene spacer group—that dramatically enhances its reactivity.[3][4] This guide provides an in-depth exploration of this molecule, elucidating the mechanistic principles behind its efficacy, its key applications, and detailed protocols for its successful implementation and characterization. It is intended for researchers, material scientists, and formulation chemists seeking to leverage this high-performance coupling agent to unlock new levels of material performance.

The Molecular Architecture and Mechanism of Action

This compound is a bifunctional organosilicon compound.[5] Its structure is the key to its function, featuring two distinct reactive ends:

-

The Inorganic-Reactive Silane Group: The trimethoxysilane (-Si(OCH₃)₃) end of the molecule is designed to react with inorganic substrates.[6]

-

The Organic-Reactive Methacrylate Group: The methacrylate (CH₂=C(CH₃)COO-) functional group is available to polymerize or co-polymerize with organic resins, typically via free-radical mechanisms.[5][6]

The coupling mechanism is a sophisticated, multi-step process that transforms the molecular structure to form a robust, covalent link at the organic-inorganic interface.

The Hydrolysis and Condensation Cascade

The activation of the silane begins with the hydrolysis of the methoxy groups in the presence of water, often catalyzed by an acid or base, to form reactive silanol groups (-Si-OH).[3][5] This is followed by a condensation reaction where these silanols bond with hydroxyl groups on the surface of an inorganic substrate (like glass, silica, or metal oxides), releasing water and forming stable siloxane bonds (-Si-O-Substrate).[6][7] Simultaneously, silanol groups can self-condense to form a cross-linked polysiloxane network at the interface.[8]

The general reaction can be summarized as:

-

Step 1: Hydrolysis

-

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

-

-

Step 2: Condensation

-

R-Si(OH)₃ + HO-Substrate → R-(HO)₂Si-O-Substrate + H₂O

-

2R-Si(OH)₃ → R-(HO)₂Si-O-Si(OH)₂-R + H₂O

-

The Reactivity Advantage: A Structural Perspective

A key differentiator for this compound is its exceptionally high rate of hydrolysis and condensation compared to the widely used 3-methacryloxypropyltrimethoxysilane (MPTMS).[3][4] Research indicates this enhanced reactivity is due to the shorter methylene (-CH₂-) spacer between the silicon atom and the ester group.[3] This proximity allows for an intramolecular electronic influence of the ester group on the silicon center, accelerating the hydrolysis process.[3]

This high reactivity is a significant advantage in applications requiring rapid curing or processing speeds, making it a promising candidate for fast-curing adhesives and coatings.[3]

| Property Comparison | This compound | 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Reference |

| Chemical Structure | CH₂=C(CH₃)COOCH₂Si(OCH₃)₃ | CH₂=C(CH₃)COO(CH₂)₃Si(OCH₃)₃ | [9][10] |

| CAS Number | 54586-78-6 | 2530-85-0 | [9][11] |

| Molecular Weight | 220.30 g/mol | 248.35 g/mol | [4] |

| Boiling Point | 48-50°C @ 2 mmHg | 255°C @ 760 mmHg | [4] |

| Relative Hydrolysis Rate | > 10x faster | Baseline | [4] |

| Key Advantage | High reactivity, fast cure | Established performance, lower volatility | [3] |

Core Applications and Field-Proven Insights

The dual-functionality and high reactivity of this compound make it a versatile and powerful tool across several domains.

Reinforcement of Polymer Composites

In composite materials, inorganic fillers (e.g., glass fibers, silica) are embedded within a polymer matrix to enhance mechanical properties.[1] However, the natural incompatibility between the hydrophilic inorganic surface and the hydrophobic organic polymer can lead to poor interfacial adhesion, moisture ingress, and ultimately, mechanical failure.[12]

This compound bridges this gap by covalently bonding to the filler surface while its methacrylate group co-reacts with the polymer matrix during curing.[5] This creates a strong, durable interface that efficiently transfers stress from the flexible polymer to the rigid filler, significantly improving:

-

Mechanical Strength: Increased tensile, flexural, and compressive strength, both in wet and dry conditions.[2][9][13]

-

Moisture Resistance: The formation of a robust, water-resistant interfacial layer protects the composite from degradation in humid environments.[9][14]

-

Dispersion: Surface treatment of fillers with the silane can improve their dispersion within the polymer matrix, preventing agglomeration and ensuring a more uniform material.[1][14]

Adhesion Promotion in Coatings and Sealants

The durability of coatings and sealants depends critically on their ability to adhere to the underlying substrate.[14] this compound is used as an adhesion promoter to improve the bond between organic coatings or sealants and inorganic substrates like metal, glass, and ceramics.[15][16] It can be added directly to the formulation or used as a surface primer.[14][17] The silane forms a chemical link to the substrate, while the methacrylate end integrates into the coating's polymer network, dramatically enhancing bond strength and durability, particularly under challenging environmental conditions.[9]

Surface Modification of Nanoparticles

The functionalization of nanoparticles is a cornerstone of modern materials science.[18] Treating nanoparticles (e.g., silica, titania) with this compound alters their surface chemistry.[18][19] This modification can render the nanoparticles more organophilic, improving their dispersibility in organic solvents or polymer matrices and preventing aggregation.[15] The methacrylate groups on the surface of the modified nanoparticles allow them to be covalently integrated into a polymer composite, creating advanced materials with enhanced mechanical, thermal, or optical properties.[18]

Experimental Methodologies: A Practical Guide

The successful application of this compound requires a systematic and well-controlled process. The following protocols are provided as a robust starting point for researchers.

Protocol for Surface Treatment of Inorganic Substrates/Fillers

This protocol outlines a standard procedure for applying the silane from a solvent-based solution. The choice of solvent and conditions can be critical for achieving a uniform and reactive silane layer.

Rationale: The process is designed to first clean and hydroxylate the substrate surface for maximum reactivity. The silane solution is prepared to initiate hydrolysis, and the application is followed by a curing step to drive the condensation reaction and form stable siloxane bonds. Anhydrous solvents are often preferred in controlled lab settings to prevent premature self-condensation of the silane in the solution before it is applied to the surface.[20]

Step-by-Step Methodology:

-

Substrate Cleaning & Preparation:

-

Thoroughly clean the substrate (e.g., glass slide, silica particles) to remove organic contaminants. Sonication in acetone, followed by isopropanol, is effective.

-

Dry the substrate completely in an oven at 110-120°C for at least 1 hour to remove physisorbed water.

-

For optimal performance, ensure the surface is rich in hydroxyl (-OH) groups. Glass and silica are naturally hydroxylated. Some metal oxides may require a pre-treatment (e.g., brief plasma exposure) to generate surface hydroxyls.

-

-

Silane Solution Preparation:

-

Work in a well-ventilated fume hood.

-

Prepare a 0.5% to 2% by volume solution of this compound.

-

Method A (Aqueous): Use a 95:5 ethanol/water mixture, adjusted to a pH of 4.0-5.0 with acetic acid to catalyze hydrolysis.[12]

-

Method B (Anhydrous): For more controlled monolayer deposition, use an anhydrous solvent like toluene.[20] Trace atmospheric moisture is often sufficient to initiate hydrolysis on the substrate surface.

-

Allow the aqueous solution to stir for 5-60 minutes. This "pre-hydrolysis" time is critical; however, excessive time can lead to detrimental self-condensation in the solution.[8]

-

-

Application to Substrate:

-

Immerse the cleaned, dry substrate into the silane solution for 2-5 minutes. Gentle agitation can improve uniformity.

-

Alternatively, the solution can be wiped or sprayed onto the surface.

-

-

Rinsing and Curing:

-

Remove the substrate and rinse briefly with the pure solvent (ethanol or toluene) to remove excess, unreacted silane.

-

Allow the solvent to evaporate.

-

Cure the treated substrate in an oven at 100-120°C for 10-15 minutes. This step removes water and methanol byproducts and drives the condensation reaction to form stable covalent Si-O-Substrate bonds.[6]

-

Protocol for Characterization of Surface Modification

Verifying the successful application and bonding of the silane layer is a critical step for quality control and research.

Rationale: Spectroscopic techniques are employed to confirm the chemical changes on the substrate surface. FTIR can detect the characteristic chemical bonds of the silane, while XPS provides elemental composition and chemical state information, confirming the presence of silicon and the organic functional groups on the surface.

-

Fourier Transform Infrared Spectroscopy (FTIR):

-

Technique: Attenuated Total Reflectance (ATR-FTIR) or Diffuse Reflectance (DRIFTS) for powders.[21]

-

Procedure: Acquire a background spectrum of the untreated substrate. After treatment and curing, acquire the spectrum of the modified substrate.

-

Expected Signatures: Look for the appearance of characteristic peaks for the silane, such as the C=O stretch from the methacrylate group (~1720 cm⁻¹) and Si-O-Si stretches (~1100-1000 cm⁻¹).[22]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Technique: XPS is highly surface-sensitive and provides quantitative elemental and chemical state information.[20][23]

-

Procedure: Analyze both untreated and treated substrates.

-

Expected Signatures: The survey scan of the treated surface should show a significant increase in the Carbon (C1s) and Silicon (Si2p) signals relative to the substrate signals. High-resolution scans of the Si2p peak can confirm the formation of siloxane (Si-O-Si / Si-O-Substrate) bonds.[23]

-

Conclusion and Future Outlook

This compound stands out as a high-performance coupling agent due to its structurally-induced high reactivity. This property translates into tangible processing advantages, such as faster cure times and more efficient surface grafting.[3][18] By forming a robust, covalent bridge between inorganic and organic materials, it enables the development of advanced composites, coatings, and adhesives with superior mechanical properties and environmental durability.[24] As material demands continue to push the boundaries of performance, the strategic application of highly reactive coupling agents like this compound will be paramount for innovation.

References

- Silane Coupling Agents for Fiberglass Composite. (n.d.). Sino-Sil.

- The Role of Silane Coupling Agents in Enhancing Composite Material Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Silane Coupling Agents in Enhancing Polymer Composites. (n.d.). BOC Sciences.

- Three Main Applications of Silane Coupling Agents. (2022). XJY Silicones.

- Understanding Silane Coupling Agents: this compound for Industry Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly.

- Farahani, M., Wallace, W., & Guttman, C. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science.

- Umair, M., Shahbaz, A., et al. (n.d.). Enhancing Fiber Reinforced Polymer Composite Performance through Silane Coupling Agents. Sultan Qaboos University Journal For Science.

- Farahani, M., Wallace, W., & Guttman, C. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Semantic Scholar.

- Surface Modification Made Simple: The Power of Methacryloxy Silanes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Silane Coupling Agents. (n.d.). Gelest.

- Methacryloxy Silane. (n.d.). Qingdao Hengda New Material Technology Co., Ltd.

- Methacryloxy Silane Crosile® 570(MAPTMS). (n.d.). Guangzhou ECOPOWER New Material Co.,Limited.

- This compound. (n.d.). Gelest.

- METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.). Gelest.

- This compound Safety Data Sheet. (2014). Gelest.

- Hydrolysis and condensation of silanes in aqueous solutions. (n.d.). ResearchGate.

- Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane. (n.d.). ResearchGate.

- Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. (n.d.). ResearchGate.

- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (n.d.). ResearchGate.

- This compound Chemical Properties. (n.d.). ChemicalBook.

- Matinlinna, J. P., et al. (2005). Isocyanato- and methacryloxysilanes promote Bis-GMA adhesion to titanium. PubMed.

- Eeltink, S., et al. (n.d.). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. PubMed.

- METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. (n.d.). Gelest.

- Advanced Silane for Nanoparticle Surface Modification: Methacryloxymethylmethyldimethoxysilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Norström, A. (n.d.). Adsorption of Silane Coupling Agents on Glass Fibre Surfaces. Doria.

- This compound. (n.d.). Co-Formula.

- Spectroscopic Analysis of Silica Nanoparticles Modified with Silane Coupling Agent. (n.d.). ResearchGate.

- METHACRYLOXYMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. (2016). Gelest.

- Method for preparing 3-(methacryloxy)propyltrimethoxysilane. (n.d.). Google Patents.

- The Evaluation and Detection of the Chemical Bond Between Silane Coupling Agent and Silver Layer on Alkali Activated Fly Ash. (2024). MDPI.

- The Effect of Silane Coupling Agent on the Texture and Properties of In Situ Synthesized PI/SiO2 Nanocomposite Film. (n.d.). MDPI.

- ACRYLOXYMETHYLTRIMETHOXYSILANE. (n.d.). Gelest.

- Choosing the Right Silane Adhesion Promoters for SMP Sealants. (2002). SpecialChem.

- Adhesion promoter. (n.d.). Google Patents.

- METHYLTRIMETHOXYSILANE. (n.d.). Gelest.

- Applications for Synthetic Polymers and Composites. (2025). XLYNX Materials.

- METHACRYLOXYPROPYLTRIS(VINYLDIMETHYLSILOXY)SILANE, tech. (n.d.). Gelest.

- Application Notes and Protocols for Surface Modification Using Phenylvinyldimethoxysilane. (n.d.). Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. afinitica.com [afinitica.com]

- 4. gelest.com [gelest.com]

- 5. nbinno.com [nbinno.com]

- 6. thenanoholdings.com [thenanoholdings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. China Manufacturer Methacryloxy Silane Crosile® 570(MAPTMS) | ECOPOWER [ecopowerchem.com]

- 10. gelest.com [gelest.com]

- 11. This compound CAS#: 54586-78-6 [amp.chemicalbook.com]

- 12. sisib.com [sisib.com]

- 13. "Enhancing Fiber Reinforced Polymer Composite Performance through Silan" by Muhammad Umair, Ayesha Shahbaz et al. [squjs.squ.edu.om]

- 14. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

- 15. nbinno.com [nbinno.com]

- 16. adhesivesmag.com [adhesivesmag.com]

- 17. US20080071043A1 - Adhesion promoter - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. doria.fi [doria.fi]

- 22. mdpi.com [mdpi.com]

- 23. The Evaluation and Detection of the Chemical Bond Between Silane Coupling Agent and Silver Layer on Alkali Activated Fly Ash | MDPI [mdpi.com]

- 24. nbinno.com [nbinno.com]

Basic principles of silane coupling agents

An In-Depth Technical Guide to the Core Principles of Silane Coupling Agents

Executive Summary

Silane coupling agents are a class of organosilicon compounds that serve as molecular bridges at the interface between inorganic and organic materials.[1][2] Their unique bifunctional structure, featuring both an inorganic-reactive group and an organic-reactive group, allows them to form durable, covalent bonds between dissimilar substrates.[1][3][4] This action is fundamental to enhancing adhesion, improving mechanical strength, increasing hydrolytic stability, and promoting dispersion in a vast array of applications, from advanced composite materials to surface modification and biomedical devices.[5][6][7] This guide elucidates the core chemical principles governing their function, including the critical mechanisms of hydrolysis, condensation, and interfacial bond formation, providing researchers with the foundational knowledge to effectively select and apply these versatile molecules.

The Fundamental Structure: A Bifunctional Architect

At its core, a silane coupling agent is an organosilane monomer with a general chemical structure of R-Si-(X)₃ .[2][5] Understanding this structure is the first step to mastering its application.

-

Si (Silicon): The central atom, providing the inorganic character.

-

X (Hydrolyzable Group): These are the groups attached to the silicon atom that are designed to react with inorganic surfaces. Typically, these are alkoxy groups (e.g., methoxy, -OCH₃; or ethoxy, -OCH₂CH₃) or, less commonly, chlorine or acetoxy groups.[4][8] The rate of reaction is influenced by the type of group; methoxy groups hydrolyze more rapidly than ethoxy groups.[9]

-

R (Organofunctional Group): This is a non-hydrolyzable organic radical designed to be chemically compatible or reactive with an organic polymer matrix.[4][5] The choice of this group is critical for performance and can include functionalities such as amino, epoxy, vinyl, or methacryloxy groups.[2][10]

This dual-reactivity architecture allows silanes to act as a "molecular bridge," resolving the inherent incompatibility between organic polymers and inorganic substrates like glass, metals, and minerals.[3][10]

Caption: General chemical structure of a silane coupling agent.

The Core Mechanism of Action

The efficacy of a silane coupling agent is not instantaneous. It relies on a sequence of chemical reactions that must be understood and controlled. The mechanism can be broken down into three primary stages: hydrolysis, condensation, and interfacial bonding.[10][11]

Stage 1: Hydrolysis

The process is initiated when the hydrolyzable alkoxy groups (Si-X) on the silicon atom react with water to form reactive silanol groups (Si-OH).[6][11]

R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

This reaction is crucial for "activating" the silane molecule.[12] The rate of hydrolysis is highly dependent on several factors:

-

Water Availability: Water is a necessary reactant. It can be explicitly added to create a solution, or the reaction can rely on atmospheric moisture or water adsorbed on the inorganic substrate's surface.[11]

-

pH: Hydrolysis is typically accelerated by either an acid or a base.[5][13] For many common silanes, adjusting the solution to a weakly acidic pH (e.g., 4.5-5.5 with acetic acid) optimizes the hydrolysis rate while slowing the subsequent condensation reaction, thus improving solution stability.[14][15]

-

Catalysts: Some silanes, such as aminosilanes, are self-catalyzing due to the basicity of the amine group and can hydrolyze rapidly in neutral water.[8]

Stage 2: Condensation

Once formed, the highly reactive silanol groups can condense with each other, forming stable siloxane bonds (Si-O-Si) and releasing water. This process leads to the formation of oligomeric structures.[11][16]

n R-Si(OH)₃ → [R-SiO₁.₅]ₙ + 1.5n H₂O

This self-condensation can be both beneficial and detrimental. A controlled level of oligomerization is often desirable, but excessive condensation can lead to the formation of large, insoluble polymers that precipitate out of solution and are no longer effective at the interface.[8][13] The degree of polymerization is influenced by the concentration of the silane, the amount of water present, and the pH of the solution.[11]

Stage 3: Interfacial Bonding

This final stage is where the "coupling" occurs and involves two distinct interactions at the interface.

-